9alpha-Fluorocorticosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
336-45-8 |
|---|---|
Molecular Formula |
C21H29FO4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(8S,10S,11S,13S,14S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h9,14-16,18,23,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21?/m0/s1 |
InChI Key |
VKNOLWUDFZODKY-NGGQNULTSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4C(=O)CO)C)O)F |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2([C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4C(=O)CO)C)O)F |
Synonyms |
9 alpha-fluorocorticosterone |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modification Research
Synthesis Pathways and Methodologies
The creation of 9alpha-Fluorocorticosterone and its analogs involves precise and often multi-step chemical processes. The core challenge lies in the stereoselective introduction of the fluorine atom and the subsequent modification of the resulting scaffold.
The synthesis of 9alpha-fluorinated corticosteroids typically begins with a suitable steroid precursor. A common and effective strategy involves the creation of a 9,11-epoxide intermediate. This epoxide ring can then be opened using a fluorine-donating reagent.
A widely used method for this transformation is the reaction of the 9β,11β-epoxy steroid with hydrogen fluoride (B91410) (HF). google.comgoogle.com This reaction cleaves the epoxide ring and introduces a fluorine atom at the 9α-position and a hydroxyl group at the 11β-position simultaneously. The reaction is typically conducted at low temperatures, ranging from 0°C to -80°C, in a suitable solvent. google.com
Another major approach is electrophilic fluorination. This method utilizes reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic center on the steroid, such as an enol or enolate derivative. numberanalytics.comnumberanalytics.com While historically, hazardous and difficult-to-handle gaseous reagents like perfluoryl perchlorate (B79767) were used, modern synthesis has shifted towards safer, solid reagents. google.com
Once synthesized, this compound can be further modified to explore how structural changes affect its properties. This derivatization is crucial for developing new research compounds with tailored characteristics.
The hydroxyl groups on the steroid nucleus, particularly at the 17 and 21 positions, provide convenient handles for chemical modification. Esterification of these hydroxyl groups is a common strategy to alter the pharmacokinetic profile of the steroid. Creating more lipid-soluble ester derivatives can modify the drug's absorption and decrease its rate of release from intramuscular injection sites. uomustansiriyah.edu.iq
The synthesis of these esters is typically achieved through esterification reactions with a corresponding carboxylic acid or acyl halide. For example, a study focused on related 9alpha-fluorosteroids synthesized a variety of ester derivatives to evaluate their activity. nih.gov This process allows for the systematic modification of the compound's lipophilicity and duration of action.
Table 1: Examples of Ester Derivatives Synthesized from a 9alpha-Fluorosteroid Scaffold This table is based on methodologies applied to related fluorosteroid structures as described in the literature. nih.gov
| Derivative Name | Ester Group | Purpose of Derivatization |
| Acetate Ester | -OCOCH₃ | Increase lipophilicity |
| Propionate Ester | -OCOCH₂CH₃ | Modulate pharmacokinetic profile |
| Enanthate Ester | -OCO(CH₂)₅CH₃ | Create long-acting depot preparations |
| Isobutyrate Ester | -OCOCH(CH₃)₂ | Investigate steric effects on activity |
Structure-activity relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological effects by systematically making structural changes and evaluating the impact. gardp.org For fluorinated corticosteroids, this involves introducing additional substituents at various positions on the steroid ring system.
For instance, research has explored the addition of a carboxylate ester moiety at the 16-position of a 9-alpha-fluorinated prednisolone (B192156) structure. nih.gov The goal was to test the hypothesis that 9-alpha-fluorination could enhance receptor binding affinity and local activity. The study found that while the fluorination did increase potency, the presence of the metabolically labile 16-carboxylate group prevented a corresponding increase in systemic side effects. nih.gov Similarly, other studies have synthesized novel 17-fluorinated steroids to investigate their potential as antiprogestins, demonstrating how targeted substitutions can be used to probe and define a compound's biological activity profile. nih.gov
The development of new fluorinating agents has significantly advanced the synthesis of fluorinated compounds, including steroids. annualreviews.org These newer reagents offer improved safety, selectivity, and ease of handling compared to older methods.
Electrophilic fluorinating agents, in particular, have seen significant development. Reagents like Selectfluor® (F-TEDA-BF4) have become popular as they are stable, solid materials that are much safer to use than gaseous reagents like fluorine perchlorate. google.comnumberanalytics.com Selectfluor® can be used to introduce fluorine at the 6-position of the steroid molecule by reacting with 3-enolates. google.com Other novel agents, such as tetrabutylammonium (B224687) difluorodimethylphenylsilicate (TAMPS), have been developed and tested for the fluorination of steroid tosylates. researchgate.net
Table 2: Comparison of Fluorinating Agents in Steroid Synthesis
| Fluorinating Agent | Type | Key Characteristics |
| Hydrogen Fluoride (HF) | Nucleophilic Source | Highly effective for epoxide ring opening; corrosive and requires special handling. google.comgoogle.com |
| Selectfluor® (F-TEDA-BF4) | Electrophilic | Stable, solid reagent; safer alternative to older gaseous agents. google.comnumberanalytics.com |
| Tetrabutylammonium difluorodimethylphenylsilicate (TAMPS) | Nucleophilic Source | Used for fluorinating steroidal tosylates. researchgate.net |
| Trifluoromethyl hypofluorite | Electrophilic | Powerful and selective agent with unusual electrophilic character. researchgate.net |
Derivatization of this compound for Research Applications
Analytical Characterization in Synthetic Research
Following the synthesis and derivatization of this compound and its analogs, rigorous analytical characterization is essential to confirm the chemical structure and purity of the newly formed compounds. A combination of spectroscopic techniques is typically employed.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compound, confirming that the desired chemical transformation has occurred. High-resolution mass spectrometry can provide the exact molecular formula, further validating the compound's identity. nih.gov
Liquid Chromatography (LC) : Often coupled with mass spectrometry (LC-MS), liquid chromatography is used to separate the final product from any unreacted starting materials or byproducts, thereby assessing its purity. researchgate.net
Spectroscopic Methods for Structural Confirmation of Synthesized Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of information regarding the carbon-hydrogen framework of the steroid. slideshare.netnih.gov
In ¹H NMR spectroscopy, the chemical shift, integration, and coupling constants of the proton signals allow for the precise assignment of protons within the molecule. For instance, the introduction of the fluorine atom at the 9-alpha position induces significant changes in the chemical shifts of nearby protons, which can be readily observed. acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to establish proton-proton connectivities throughout the steroid nucleus. nih.gov
¹³C NMR spectroscopy complements the data obtained from ¹H NMR by providing information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment. The presence of the electronegative fluorine atom at C-9 causes a characteristic downfield shift for C-9 and influences the chemical shifts of adjacent carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Analogue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-3 | - | ~200 |
| C-4 | ~5.8 | ~125 |
| C-9 | ~4.5 (d, J=48 Hz) | ~95 (d, J=175 Hz) |
| C-18 | ~0.8 | ~15 |
| C-19 | ~1.2 | ~20 |
| C-21 | ~4.2 (d) | ~68 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual chemical shifts may vary depending on the specific analogue and solvent used.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of synthesized this compound analogues and to gain insight into their structure through fragmentation analysis. libretexts.org Upon ionization, the molecule forms a molecular ion (M+), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. savemyexams.commsu.edu
High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.com The fragmentation pattern observed in the mass spectrum is unique to the molecule and can be used to confirm its structure. libretexts.org Common fragmentation pathways for steroids include the loss of water, the cleavage of the side chain at C-17, and characteristic cleavages of the steroid rings. youtube.com The presence of the fluorine atom can also influence the fragmentation pattern. msu.edu
Table 2: Potential Mass Spectrometry Fragmentation of this compound
| m/z Value | Proposed Fragment | Notes |
| [M]+ | Molecular Ion | Represents the intact molecule. |
| [M-HF]+ | Loss of Hydrogen Fluoride | A common fragmentation for fluorinated compounds. |
| [M-H₂O]+ | Loss of Water | Dehydration from the hydroxyl groups. |
| [M-CH₂OH]+ | Loss of the C-21 hydroxymethyl group | Cleavage of the side chain. |
| [M-C₂H₄O₂]+ | Loss of the entire side chain | Cleavage at the C17-C20 bond. |
Note: This table represents potential fragmentation patterns and is for illustrative purposes.
Chromatographic Purity Assessment in Synthetic Batches
Ensuring the purity of synthesized batches of this compound and its analogues is critical. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods used for this purpose. nih.gov
HPLC allows for the separation of the target compound from any unreacted starting materials, byproducts, or other impurities. chromatographyonline.com A validated HPLC method will provide information on the percentage purity of the synthetic batch. The choice of the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detector wavelength are all optimized to achieve the best separation. nih.gov The purity is typically assessed by measuring the area under the curve for the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com
Table 3: Typical HPLC Conditions for Purity Assessment of this compound Analogues
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 240 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: These are general conditions and may need to be optimized for specific analogues.
Biological Metabolism and Biotransformation in Preclinical Models
Enzymatic Biotransformation Pathways
The enzymatic biotransformation of 9alpha-Fluorocorticosterone in hepatic systems is characterized by a shift away from the typical metabolic pathways of cortisol. annualreviews.org Instead of extensive A-ring reduction and 11-oxo group formation, its metabolism is dominated by oxidative and reductive processes on the side chain and steroid nucleus. nih.govresearchgate.net
In preclinical hepatic models, this compound is primarily metabolized through two main pathways: 20beta-reduction and 6beta-hydroxylation. nih.govresearchgate.net These processes become the principal routes of biotransformation due to the inhibition of other major enzymatic activities. annualreviews.org
Studies using human liver cytosol have identified 20beta-reduction as a key metabolic pathway for this compound. nih.govresearchgate.net In this cytosolic fraction, the conversion to 20beta-dihydrofluorocortisol represents the sole biotransformation observed, effectively replacing the A-ring reduction that is characteristic of cortisol metabolism. nih.govresearchgate.net In microsomal preparations from male rats, 20β-reductase activity is also present, contributing to the metabolic profile of the compound. researchgate.net
The 6beta-hydroxylation of this compound is a significant oxidative pathway observed in liver microsomes. annualreviews.orgnih.gov This reaction, leading to the formation of 6beta-hydroxyfluorocortisol, is one of the two main metabolic routes for the compound in this subcellular fraction. drugbank.comresearchgate.net The enzyme responsible for this pathway is suggested to be a member of the cytochrome P450 3A (CYP3A) family. researchgate.net For instance, certain drugs are known to induce this pathway; phenytoin (B1677684) and rifampin have been noted to increase the 6-beta-hydroxylation of fludrocortisone (B194907) through the induction of liver P450 enzymes. nih.gov
Table 1: Primary Metabolic Pathways of this compound in Hepatic Systems
| Metabolic Pathway | Primary Enzyme Location | Resulting Metabolite | Study Findings |
| 20beta-Reduction | Cytosol, Microsomes (species-dependent) | 20beta-dihydrofluorocortisol | Replaces A-ring reduction as the sole biotransformation in human liver cytosol. nih.govresearchgate.netresearchgate.net |
| 6beta-Hydroxylation | Microsomes | 6beta-hydroxyfluorocortisol | A principal oxidative pathway, catalyzed by cytochrome P450 enzymes. annualreviews.orgnih.govresearchgate.net |
The 9-alpha-fluorination of the steroid molecule is a critical structural feature that confers significant resistance to major enzymatic degradation pathways that typically inactivate cortisol. annualreviews.orgdrugbank.com This inhibition is central to the compound's altered metabolic profile.
A striking feature of this compound metabolism is the complete blockade of dehydrogenation at the 11beta-hydroxyl position. nih.govresearchgate.net This reaction, which converts active cortisol to inactive cortisone (B1669442), is a principal pathway for glucocorticoid metabolism but is effectively shut down for its 9-alpha-fluorinated analogue. annualreviews.orgresearchgate.net This resistance to oxidation by 11beta-hydroxysteroid dehydrogenase (11β-HSD) is a key reason for the compound's potent biological activity. drugbank.comresearchgate.net The introduction of the electronegative fluorine atom at the 9α-position is believed to cause electronic and conformational changes in the steroid nucleus that prevent the enzyme from accessing and oxidizing the 11β-hydroxyl group. nih.govresearchgate.net
In addition to blocking 11beta-dehydrogenation, the 9alpha-fluorination also leads to the extensive inhibition of A-ring reduction. nih.govresearchgate.net The enzymatic processes responsible for reducing the 4-ene-5beta double bond and the 3-keto group, which are major routes for cortisol metabolism in the liver, are completely blocked in the case of this compound. nih.govresearchgate.net This inhibition further simplifies the metabolic profile, diverting the compound toward the alternative pathways of 6beta-hydroxylation and 20beta-reduction. annualreviews.org
Table 2: Inhibitory Effects of 9alpha-Fluorination on Corticosteroid Metabolism
| Inhibited Pathway | Enzyme(s) Involved | Consequence of Inhibition | Reference |
| 11beta-Hydroxyl Group Dehydrogenation | 11beta-hydroxysteroid dehydrogenase (11β-HSD) | Complete blockade of conversion to the inactive 11-keto form. | annualreviews.orgnih.govresearchgate.net |
| A-Ring Reduction | 5beta-reductase, 3alpha-hydroxysteroid dehydrogenase | Complete inhibition of the principal cortisol inactivation pathways in the liver. | nih.govresearchgate.netresearchgate.net |
Role of Cytochrome P450 Enzymes in Fluorine-Containing Steroid Metabolism
The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of xenobiotics, including steroids. The presence of a fluorine atom in the steroid structure can profoundly influence its interaction with CYP enzymes. Generally, the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative cleavage by CYP enzymes. This inherent stability often leads to a slower rate of metabolism for fluorinated compounds.
In the context of this compound, the 9α-fluorination dramatically reduces some of the primary metabolic routes observed for cortisol. annualreviews.org Specifically, the oxidation of the 11β-hydroxyl group to a ketone, a rapid process for cortisol leading to its inactivation, is markedly inhibited in 9alpha-fluorocortisol. annualreviews.org This resistance to 11β-oxidation is a key factor contributing to its potent mineralocorticoid activity. drugbank.com While direct C-F bond cleavage is rare, CYP-mediated metabolism can still occur at other positions on the steroid molecule. For instance, in vitro studies with human liver microsomes have demonstrated that 9alpha-fluorocortisol undergoes preferential 6β-hydroxylation, a reaction catalyzed by CYP enzymes. annualreviews.org
Tissue-Specific Metabolic Dynamics
The metabolism of this compound exhibits significant variation depending on the tissue type, primarily due to the differential expression and activity of metabolic enzymes in various organs. The kidney and liver are the principal sites of its biotransformation.
Metabolism in Isolated Kidney Systems (Slices, Homogenate, Perfused Organ)
In vitro studies using various kidney preparations have provided valuable insights into the renal handling of this compound. Studies on rat kidney slices, homogenates, and isolated perfused kidneys have shown that the rate of metabolism can vary depending on the experimental setup. researchgate.net A consistent finding across these models is the significant resistance of 9alpha-fluorocortisol to oxidation. nih.govoup.com
In human kidney slices, the conversion of 9alpha-fluorocortisol to its 11-oxo metabolite, 9alpha-fluorocortisone, is very weak. nih.gov Conversely, the reduction of 9alpha-fluorocortisone back to 9alpha-fluorocortisol is highly efficient. nih.gov This contrasts sharply with the metabolism of cortisol, where oxidation to cortisone is the predominant reaction in the kidney. nih.gov This shift in the metabolic equilibrium towards the active 11-hydroxy form, induced by 9α-fluorination, is a major contributor to the compound's strong mineralocorticoid effects. nih.gov Studies using human kidney microsomes have further elucidated that this reductase activity is a key characteristic of the renal metabolism of 9α-fluorinated steroids. nih.govoup.com
Metabolism in Hepatic Microsomes and Cytosol (Non-Human and Human in vitro)
The liver is a primary site for the metabolism of steroid hormones. In vitro studies utilizing human liver microsomes and cytosol have revealed that 9α-fluorination profoundly simplifies the metabolic profile of cortisol. nih.gov The principal metabolic pathways for cortisol, namely the dehydrogenation of the 11β-hydroxyl group and A-ring reduction, are completely blocked in 9alpha-fluorocortisol. nih.gov
Instead, the metabolism in human liver microsomes proceeds primarily through 20β-reduction and 6β-hydroxylation. nih.govresearchgate.net In the cytosolic fraction of human liver cells, 20β-reduction is the sole biotransformation observed, replacing the A-ring reduction seen with cortisol. nih.govresearchgate.net Studies with rat liver homogenates have also shown that while 9alpha-fluorocortisol is not oxidized, its 11-keto counterpart, 9alpha-fluorocortisone, is rapidly reduced. oup.com
The table below summarizes the key metabolic reactions of 9alpha-fluorocortisol in different in vitro systems.
| System | Key Metabolic Pathways | Predominant Direction | Reference |
| Human Kidney Slices | 11β-hydroxysteroid dehydrogenase (11β-HSD) activity | Reduction (9alpha-fluorocortisone to 9alpha-fluorocortisol) | nih.gov |
| Human Kidney Microsomes | 11β-HSD activity | Reductase activity for 9α-fluorinated steroids | nih.govoup.com |
| Human Liver Microsomes | 20β-reduction, 6β-hydroxylation | - | nih.govresearchgate.net |
| Human Liver Cytosol | 20β-reduction | - | nih.govresearchgate.net |
| Rat Liver Homogenates | 11β-HSD activity | Reduction of 9alpha-fluorocortisone | oup.com |
Metabolite Identification and Characterization
The identification and structural elucidation of metabolites are critical steps in understanding the complete metabolic fate of a drug. For 9alpha-fluorocortisol, a key metabolite has been identified in preclinical studies.
Identification of 20(xi)-dihydro-9alpha-fluorocortisol as a Major Metabolite
In studies involving rat kidney preparations, 20(xi)-dihydro-9alpha-fluorocortisol has been identified as a major metabolite. researchgate.net This metabolite is formed through the reduction of the 20-keto group of the parent compound. Its formation has been confirmed through techniques such as mass spectrometry. researchgate.net An in vitro study using human liver microsomes and cytosol also identified 20β-dihydrofluorocortisol as one of the main metabolites. drugbank.com
Methodologies for Metabolite Structure Elucidation
The determination of the chemical structure of metabolites relies on a combination of sophisticated analytical techniques. Historically, the stepwise chemical degradation of steroid ring systems was employed, but this has been largely superseded by modern physical methods. researchgate.net
Mass spectrometry (MS) is a cornerstone technology for metabolite identification. nih.gov When coupled with chromatographic separation techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) , it allows for the separation and sensitive detection of metabolites from complex biological matrices. Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool that provides detailed information about the chemical environment of atoms within a molecule, enabling the precise determination of its structure. While historically requiring larger sample amounts, advancements in NMR technology have increased its sensitivity.
The general workflow for metabolite identification often involves incubating the parent drug with a biological system (e.g., liver microsomes), followed by extraction of the metabolites and subsequent analysis by LC-MS/MS or GC-MS. The fragmentation patterns and retention times are then compared to those of synthesized reference standards for unambiguous identification.
Steroid Receptor Pharmacology and Molecular Interactions
Receptor Binding Affinity and Selectivity
9alpha-Fluorocorticosterone is characterized by its high affinity for the mineralocorticoid receptor (MR) and a comparatively lower, yet physiologically relevant, affinity for the glucocorticoid receptor (GR). drugbank.comoup.com This differential binding is central to its pharmacological profile.
The primary mechanism of action for this compound is its function as a potent agonist at mineralocorticoid receptors. cambridge.orgguidetopharmacology.org The introduction of a fluorine atom at the 9-alpha position of the steroid structure is thought to be crucial for its significant mineralocorticoid potency. drugbank.com
Quantitative studies have been performed to determine the binding affinity of this compound for the human mineralocorticoid receptor (hMR). In one key study, the affinity was measured by assessing the displacement of a radiolabeled ligand ([3H]-aldosterone). The results provided an IC₅₀ value, which is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. For this compound, the IC₅₀ value for the hMR was determined to be 2.12 x 10⁻⁹ M. researchgate.net This low concentration indicates a very high binding affinity. While direct dissociation constant (K_d) values from this specific study are not provided, the IC₅₀ value serves as a strong proxy for high-affinity binding.
Binding Affinity (IC₅₀) for Human Mineralocorticoid Receptor (hMR)
Data from a competitive binding assay measuring the displacement of ³H-aldosterone.
| Compound | IC₅₀ (M) | Source |
|---|---|---|
| 9alpha-Fluorocortisol | 2.12 x 10⁻⁹ | researchgate.net |
| Cortisol | 6.34 x 10⁻⁹ | researchgate.net |
Comparisons between this compound and the principal endogenous mineralocorticoid, aldosterone (B195564), reveal a complex relationship. Several studies suggest that this compound possesses an even greater affinity for the mineralocorticoid receptor than aldosterone itself. oup.comnih.gov However, other research indicates that this compound, aldosterone, and cortisol bind with a similar affinity to the human mineralocorticoid receptor, suggesting that the profound mineralocorticoid potency of this compound in vivo may also be influenced by metabolic factors, such as its impaired inactivation by the enzyme 11β-hydroxysteroid dehydrogenase type 2. nih.govwjgnet.com
Another study examining the intrinsic steroid specificity of renal MR established a binding hierarchy where aldosterone and 9alpha-Fluorocortisol have roughly equivalent affinity, followed by other steroids. nih.gov The quantitative data from displacement assays show that 9alpha-Fluorocortisol has a high affinity, in the same nanomolar range as the natural ligand. researchgate.net
While it is primarily recognized for its mineralocorticoid effects, this compound also binds to and activates glucocorticoid receptors (GR), albeit with a lower affinity than for the MR. drugbank.comguidetopharmacology.org
The binding affinity of this compound for the MR is reported to be approximately 15-fold higher than its affinity for the GR. oup.comnih.gov Despite this lower affinity for the GR, its glucocorticoid potency is still estimated to be 5 to 10 times greater than that of cortisol, the primary endogenous glucocorticoid. drugbank.com This indicates that even at concentrations where it primarily acts on the MR, it can still exert significant glucocorticoid effects.
Relative Potency Comparison
Approximate relative potency of this compound compared to endogenous hormones.
| Activity Type | Comparison | Relative Potency of this compound | Source |
|---|---|---|---|
| Mineralocorticoid | vs. Cortisol | 200-400x greater | drugbank.com |
| Glucocorticoid | vs. Cortisol | 5-10x greater | drugbank.com |
Cross-reactivity with other steroid receptors is a critical aspect of a steroid's specificity. For this compound, research has demonstrated notable cross-reactivity with a mutant form of the human androgen receptor (AR). Specifically, the crystal structure of a mutant AR ligand-binding domain, containing two mutations (L701H and T877A), has been determined in a complex with 9alpha-Fluorocortisol. nih.gov This particular mutant AR, isolated from androgen-independent human prostate cancer cells, is responsive to and activated by 9alpha-Fluorocortisol. nih.gov This finding provides a structural explanation for how certain glucocorticoids can activate this specific mutant AR, which is a significant consideration in the context of androgen-independent prostate cancer. nih.gov There is limited evidence to suggest significant binding to the wild-type androgen receptor or other steroid receptors like the progesterone (B1679170) receptor under normal physiological conditions.
Interactions with Glucocorticoid Receptors (GR)
Mechanisms of Receptor Activation and Signal Transduction
This compound, a synthetic corticosteroid, exerts its biological effects by acting as a potent agonist for nuclear receptors, particularly the mineralocorticoid receptor (MR) and, to a lesser extent, the glucocorticoid receptor (GR). msdvetmanual.com Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. umn.eduembo.org Upon binding by a ligand such as this compound, these receptors undergo a conformational change that allows them to bind to specific sequences of DNA called hormone response elements (HREs) in the promoter regions of target genes. nih.govoncohemakey.com This interaction initiates a cascade of events leading to the modulation of gene expression. msdvetmanual.comnih.gov
The process of transcriptional regulation by nuclear receptors is a multi-step process. oncohemakey.com Once the this compound-receptor complex is formed, it typically translocates to the cell nucleus. msdvetmanual.com There, it binds to HREs, which can lead to either the recruitment of coactivator or corepressor proteins. nih.govnih.gov Coactivators enhance the rate of transcription by helping to recruit RNA polymerase and other components of the basal transcriptional machinery to the promoter. oncohemakey.com Conversely, corepressors inhibit transcription. The specific set of genes regulated by this compound depends on the cell type and the complement of coregulatory proteins present. nih.gov This intricate mechanism allows for a highly specific and potent regulation of physiological processes. nih.gov
The significant mineralocorticoid potency of this compound is a key aspect of its pharmacology. nih.gov Fluorination at the C-9 position of the steroid nucleus dramatically enhances both its glucocorticoid and mineralocorticoid activity compared to its parent compound, cortisol. msdvetmanual.com This modification makes it a powerful tool for studying the transcriptional regulation mediated by both MR and GR.
To dissect the molecular mechanisms of this compound action, researchers frequently employ in vitro transactivation assays, with luciferase reporter systems being a prominent example. nih.govpromega.com These assays provide a quantitative measure of a ligand's ability to activate a specific nuclear receptor and drive the expression of a target gene. nih.govsigmaaldrich.com
The fundamental principle of a luciferase reporter assay involves genetically engineering cells to express a nuclear receptor of interest (e.g., MR or GR) and a reporter gene construct. nih.govresearchgate.net This construct contains a promoter with HREs for the specific receptor, linked to the gene encoding the luciferase enzyme. nih.govpromega.com When this compound is introduced to these cells, it binds to the expressed receptor, which then activates the transcription of the luciferase gene. nih.gov The amount of light produced upon the addition of a luciferin (B1168401) substrate is directly proportional to the amount of luciferase enzyme produced, thus reflecting the transcriptional activity induced by the compound. sigmaaldrich.comcanvaxbiotech.com
These assays are invaluable for characterizing the potency and efficacy of compounds like this compound at specific receptors. By comparing the luciferase activity induced by different concentrations of the compound, researchers can determine its dose-response relationship and calculate key pharmacological parameters. Dual-luciferase assays, which use a second reporter gene as an internal control, enhance the accuracy and reliability of these measurements. sigmaaldrich.com
| Assay Type | Principle | Application for this compound | Key Measurement |
|---|---|---|---|
| Luciferase Reporter Assay | Measures light produced by the luciferase enzyme, whose expression is driven by a nuclear receptor-activated promoter. nih.govsigmaaldrich.com | Quantifying the potency and efficacy of this compound at mineralocorticoid and glucocorticoid receptors. | Luminescence intensity, proportional to transcriptional activation. sigmaaldrich.com |
| Dual-Luciferase Reporter Assay | Utilizes a primary (e.g., firefly) and a secondary (e.g., Renilla) luciferase for normalization, improving accuracy. sigmaaldrich.com | Provides more precise data on this compound-mediated receptor activation by correcting for transfection efficiency and cell viability. | Ratio of firefly to Renilla luciferase activity. sigmaaldrich.com |
Structural Basis of Receptor-Ligand Recognition
The binding of a ligand, such as this compound, to its cognate nuclear receptor is not a simple lock-and-key interaction. It is a dynamic process that induces significant conformational changes in the receptor protein. elifesciences.orgmpg.de These structural rearrangements are fundamental to the receptor's activation and its subsequent ability to regulate gene transcription. nih.govnih.gov
Upon entering the ligand-binding pocket (LBP) of the receptor, this compound establishes a network of interactions with specific amino acid residues. frontiersin.org This binding event triggers a cascade of allosteric changes that propagate throughout the receptor's structure. nih.gov A critical consequence of this is the repositioning of a key structural element known as helix 12 (H12) in the ligand-binding domain (LBD). oncohemakey.com In the unliganded (apo) state, H12 is often in a more open and flexible conformation. However, upon agonist binding, H12 is repositioned to cap the LBP, creating a stable, transcriptionally active conformation. oncohemakey.com This induced-fit mechanism is a common feature of nuclear receptor activation. plos.org
The conformational state of the receptor is not a simple binary switch between "on" and "off." Instead, the receptor exists in a dynamic equilibrium of different conformations. elifesciences.org Ligand binding shifts this equilibrium towards the active state, stabilizing the conformation that is competent for interacting with coactivators and initiating transcription. mpg.denih.gov The specific chemical features of this compound, particularly the 9-alpha fluorine atom, play a crucial role in dictating the precise nature of these conformational changes and, consequently, its potent biological activity.
The ligand-binding domain (LBD) of a nuclear receptor is a globular structure composed of multiple alpha-helices arranged to form a hydrophobic ligand-binding pocket (LBP). frontiersin.orgebi.ac.uk The specificity and affinity of this compound binding are determined by the precise molecular interactions it forms with the amino acid residues lining this pocket. researchgate.netplos.org
These interactions are a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net For instance, the hydroxyl groups on the steroid backbone of this compound can form hydrogen bonds with polar residues within the LBP. The steroid's carbon skeleton engages in extensive hydrophobic contacts with nonpolar residues, which is a major driving force for binding. mdpi.com
Structure Activity Relationship Sar Studies of 9alpha Fluorocorticosterone Analogues
Influence of 9alpha-Fluorination on Receptor Potency and Selectivity
The substitution of hydrogen with fluorine at the 9α-position profoundly enhances both the mineralocorticoid and glucocorticoid potency of a steroid. uomustansiriyah.edu.iq For example, the addition of a 9α-fluoro group to hydrocortisone (B1673445) creates fludrocortisone (B194907), a compound with glucocorticoid activity about 10 times greater than hydrocortisone and mineralocorticoid activity that is 125 times greater. msdvetmanual.com This potentiation is primarily due to the strong electron-withdrawing nature of the fluorine atom. uomustansiriyah.edu.iq This inductive effect increases the acidity of the adjacent 11β-hydroxyl group, which is crucial for forming a strong hydrogen bond with the receptor. A more stable drug-receptor interaction results in a heightened biological response. annualreviews.org While 9α-fluorination boosts activity at both receptors, it notably enhances mineralocorticoid potency more significantly than glucocorticoid potency, thereby altering the selectivity profile of the parent steroid. msdvetmanual.comnih.gov
Steric and Electronic Effects of Fluorine Substitution
The enhancement of corticosteroid activity by 9α-fluorination stems from a combination of steric and electronic factors. Sterically, the fluorine atom is relatively small and only slightly larger than the hydrogen atom it replaces, allowing it to fit into the steroid's core structure without causing significant distortion that could hinder receptor binding.
Electronically, fluorine's high electronegativity exerts a powerful inductive effect, which is key to its influence. uomustansiriyah.edu.iq This effect not only increases the hydrogen-bonding strength of the nearby 11β-hydroxyl group but also modifies the conformation of the steroid's A-ring. annualreviews.org These electronic and conformational adjustments optimize the molecule's fit and binding affinity to its target receptors, leading to a more potent biological effect. annualreviews.orgnih.gov Furthermore, the 9α-fluoro group can block metabolic degradation pathways, such as the oxidation of the 11β-hydroxyl group, which prolongs the compound's active state in the body. annualreviews.orgresearchgate.net
Impact of Fluorination on Steroid Nucleus Conformation and Biological Activity
The introduction of the 9α-fluoro group induces subtle but significant conformational changes in the steroid nucleus, particularly in the A-ring, which are believed to contribute to the observed increase in biological activity. annualreviews.org These alterations can lead to a more favorable geometry for binding to both mineralocorticoid and glucocorticoid receptors. The modified shape allows for a more precise and stable interaction within the receptor's ligand-binding pocket. This improved fit, combined with the electronic effects on the 11β-hydroxyl group, synergistically enhances receptor affinity and, consequently, the biological potency of the corticosteroid. annualreviews.org
Comparative SAR with Other Corticosteroid Modifications
To further refine the therapeutic profiles of 9α-fluorinated corticosteroids, chemists have explored additional structural modifications. These studies have provided a deeper understanding of how different functional groups and structural changes can modulate activity and selectivity.
Delta1-Dehydro-Configuration Effects
Introducing a double bond between carbons 1 and 2 of the A-ring (a Δ1-dehydro configuration) is a widely used strategy to shift the activity profile of a corticosteroid. This modification selectively enhances glucocorticoid and anti-inflammatory activity without a corresponding increase in mineralocorticoid (salt-retaining) effects. msdvetmanual.comnih.gov When combined with 9α-fluorination, the Δ1-dehydro configuration creates compounds with markedly potent glucocorticoid activity. uomustansiriyah.edu.iq The resulting flatter A-ring conformation is thought to bind more effectively to the glucocorticoid receptor, thus improving the ratio of glucocorticoid to mineralocorticoid activity. msdvetmanual.com
Role of Substituents at C-16 (Methyl, Hydroxyl)
Adding small substituents at the C-16 position has proven to be a highly effective method for fine-tuning the biological activity of 9α-fluorinated steroids. The introduction of a 16α-methyl or 16α-hydroxyl group can dramatically reduce or virtually eliminate the potent mineralocorticoid activity caused by 9α-fluorination. msdvetmanual.comnih.gov This effect is exemplified in potent anti-inflammatory drugs like dexamethasone (B1670325) (which has a 16α-methyl group) and triamcinolone (B434) (with a 16α-hydroxyl group). msdvetmanual.com These C-16 substituents are believed to sterically interfere with the steroid's ability to bind effectively to the mineralocorticoid receptor, thereby producing compounds with high glucocorticoid selectivity. uomustansiriyah.edu.iqmsdvetmanual.com
Differential Effects of Halogen Substitution at C-9 vs. C-6
The position of halogen substitution on the steroid skeleton is a critical determinant of its potency and side effect profile. nih.govjddonline.com While 9α-fluorination is known to enhance both glucocorticoid and mineralocorticoid activity, 6α-fluorination also increases glucocorticoid potency, though typically to a lesser degree and with less impact on salt retention. uomustansiriyah.edu.iq The effects can be additive; simultaneous fluorination at both the C-6 and C-9 positions can result in exceptionally potent glucocorticoids. ijdvl.com This highlights the principle that it is not merely the presence of a halogen but its specific location and nature that dictates the final biological profile of the corticosteroid. nih.govjddonline.com
Relative Potency of Selected Corticosteroids (Compared to Hydrocortisone)
| Compound | 9α-Fluoro | Δ1-Dehydro | C-16 Sub. | Approx. Glucocorticoid Potency | Approx. Mineralocorticoid Potency |
| Hydrocortisone | No | No | None | 1 | 1 |
| Fludrocortisone | Yes | No | None | 10 | 125 |
| Prednisolone (B192156) | No | Yes | None | 4-5 | 0.8 |
| Dexamethasone | Yes | Yes | 16α-Methyl | 25-30 | ~0 |
| Triamcinolone | Yes | Yes | 16α-Hydroxyl | 5 | ~0 |
This table provides approximate, generalized values based on compiled pharmacological data. Actual values can vary based on the specific assay used.
Cellular and Molecular Studies
Effects on Protein Expression (e.g., Proopiomelanocortin levels in rat pituitary)
Research in adrenalectomized rats has demonstrated that 9alpha-Fluorocorticosterone exerts differential effects on the expression of proopiomelanocortin (POMC) in distinct regions of the pituitary gland. In these models, administration of this compound led to a progressive suppression of POMC levels in the anterior pituitary. kitasato-u.ac.jp Conversely, the same treatment resulted in an elevation of POMC levels in the neurointermediate lobe. kitasato-u.ac.jp This suggests a region-specific regulation of POMC synthesis by this compound within the pituitary. kitasato-u.ac.jp
The study also observed that while glucocorticoids like dexamethasone suppressed the secretion of immunoreactive ACTH and β-endorphin to a greater extent than they inhibited POMC synthesis, mineralocorticoids such as this compound specifically increased the levels of both POMC and its product, β-endorphin, in the neurointermediate lobe. kitasato-u.ac.jp
| Pituitary Lobe | Effect of this compound on POMC Levels | Reference |
|---|---|---|
| Anterior Pituitary | Suppressed | kitasato-u.ac.jp |
| Neurointermediate Lobe | Elevated | kitasato-u.ac.jp |
Modulation of Enzyme Activity (e.g., 11beta-HSDs in various tissues)
The potent mineralocorticoid activity of this compound is significantly influenced by its interaction with 11beta-hydroxysteroid dehydrogenase (11beta-HSD) enzymes. The introduction of a fluorine atom at the 9-alpha position diminishes the oxidation of the steroid by 11beta-HSD type 2 (11beta-HSD2). This enzyme is responsible for converting active cortisol to inactive cortisone (B1669442), thereby protecting mineralocorticoid receptors from illicit occupation by glucocorticoids. By reducing its inactivation by 11beta-HSD2, 9alpha-fluorination enhances the mineralocorticoid potency of the compound.
Furthermore, fluorination has been shown to increase the reductase activity of 11beta-HSD enzymes. This shift towards reductase activity further contributes to the strong mineralocorticoid effects observed with 9alpha-Fluorocortisol.
Impact on Ion Transport Mechanisms in in vitro Renal Models
As a potent mineralocorticoid, this compound is understood to influence ion transport in renal epithelial cells, a key function in maintaining electrolyte and fluid balance. The primary mechanism for mineralocorticoid regulation of sodium reabsorption is through the epithelial sodium channel (ENaC) located in the apical membrane of cells in the distal nephron and collecting duct. kitasato-u.ac.jpnih.gov Mineralocorticoids increase the number and activity of ENaC channels, leading to enhanced sodium uptake from the tubular fluid. kitasato-u.ac.jpresearchgate.net
In addition to its effects on ENaC, mineralocorticoids also regulate the activity of the basolateral Na+/K+-ATPase. nih.govnih.gov This enzyme actively transports sodium out of the cell and potassium into the cell, maintaining the electrochemical gradient necessary for sodium reabsorption. Aldosterone (B195564), a natural mineralocorticoid, has been shown to increase Na+/K+-ATPase activity in human renal proximal tubule cells through a mineralocorticoid receptor-dependent mechanism. nih.gov It is expected that this compound exerts its effects on ion transport through similar regulatory pathways involving the mineralocorticoid receptor and subsequent modulation of these key ion transporters.
Animal Model Investigations (Non-Clinical Outcomes)
Studies of Biological Activity in Adrenalectomized Rat Models
Adrenalectomized rats, which lack endogenous adrenal steroids, serve as a crucial model for investigating the specific biological activities of exogenous corticosteroids. In this model, mineralocorticoids are essential for survival, primarily due to their role in maintaining electrolyte balance. Administration of mineralocorticoids to adrenalectomized rats results in a significant antinatriuresis (decreased sodium excretion) and kaliuresis (increased potassium excretion). nih.gov These effects are typically observed within 30 to 60 minutes of administration. nih.gov
Beyond its effects on electrolyte balance, this compound has been shown to modulate the neuroendocrine system in adrenalectomized rats. As detailed previously, it has demonstrated the ability to suppress POMC levels in the anterior pituitary while elevating them in the neurointermediate lobe, indicating a complex regulatory role within the hypothalamic-pituitary axis. kitasato-u.ac.jp
Comparative Studies with Other Steroids in Animal Physiological Responses
Comparative studies in animal models have been instrumental in characterizing the relative potencies and receptor affinities of this compound against other natural and synthetic steroids.
In terms of mineralocorticoid effect, fludrocortisone (9alpha-Fluorocortisol) is approximately 125 times more potent than cortisol, while its glucocorticoid effect is only about 10 times greater. nih.gov This highlights its significant selectivity for mineralocorticoid activity.
Binding studies in rat kidney tissue have provided further insights into its receptor interactions. In competition experiments, 9alpha-Fluorocortisol was found to bind to mineralocorticoid receptors with a lower affinity than aldosterone. nih.gov However, it exhibited a higher affinity for glucocorticoid receptors when compared to aldosterone. nih.gov
| Compound | Binding to Mineralocorticoid Receptors (Compared to Aldosterone) | Binding to Glucocorticoid Receptors (Compared to Aldosterone) | Reference |
|---|---|---|---|
| 9alpha-Fluorocortisol | Lower Affinity | Higher Affinity | nih.gov |
| Dexamethasone | - | - | nih.gov |
| Triamcinolone Acetonide | - | - | nih.gov |
Investigation in Preclinical Biological Systems and Research Models
Investigation of Metabolic Fate in Rodent Liver and Kidney
The metabolic fate of 9alpha-Fluorocorticosterone, a potent synthetic corticosteroid, has been a subject of investigation in preclinical rodent models to understand its biotransformation. Studies have primarily focused on the liver and kidney, as these are the principal organs for steroid metabolism. Research in these models has elucidated the key enzymatic pathways responsible for the modification and subsequent elimination of this compound.
In rodent kidney models, the metabolism of this compound has been characterized in detail. nih.gov Studies utilizing rat kidney slices, homogenates, and isolated perfused kidneys have consistently identified the major metabolite as 20(xi)-dihydro-9alpha-fluorocortisol. nih.govnih.gov This biotransformation involves the reduction of the C20-keto group of the parent molecule. The identification of this metabolite was confirmed through mass spectrometry. nih.gov
While direct studies on the metabolic fate of this compound in rodent liver are not as extensively detailed in the reviewed literature, significant insights can be drawn from research on human liver microsomes and cytosol, which often serve as a predictive model for mammalian hepatic metabolism. nih.gov In these in vitro human liver systems, the 9-alpha-fluorination of the cortisol structure significantly influences its metabolic pathways. nih.gov Specifically, this chemical modification has been shown to completely block the dehydrogenation of the 11-beta-hydroxyl group and the reduction of the A-ring, which are common metabolic routes for endogenous corticosteroids. nih.gov
Consequently, the metabolism of this compound in the liver is directed towards other pathways. The primary routes of biotransformation identified in human hepatic microsomes are 20-beta-reduction and 6-beta-hydroxylation. nih.gov In the cytosolic fraction of human liver cells, 20-beta-reduction is the sole biotransformation observed. nih.gov It is understood that the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, plays a significant role in the metabolism of this compound. longdom.org The general metabolic processes for this compound in the liver involve hydrolysis, reduction, and oxidation, leading to the formation of metabolites such as 3-keto-fludrocortisone and its subsequent tetrahydro and dihydro forms. longdom.org
The following tables summarize the key findings from investigations into the metabolic fate of this compound in rodent kidney and the inferred pathways in the liver based on human studies.
Table 1: Metabolic Fate of this compound in Rodent Kidney
| Biological System | Key Metabolic Pathway | Major Metabolite Identified |
|---|
Table 2: Inferred Metabolic Pathways of this compound in Rodent Liver (based on human liver studies)
| Hepatic Fraction | Metabolic Pathway | Blocked Pathways |
|---|---|---|
| Microsomes | 20-beta-reduction, 6-beta-hydroxylation nih.gov | 11-beta-dehydrogenation, A-ring reduction nih.gov |
Advanced Analytical Methodologies for Research Applications
Quantitative Analysis in Biological Matrices
The accurate quantification of 9alpha-Fluorocorticosterone in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and metabolic studies. nih.govjfda-online.com To achieve this, researchers employ sophisticated analytical techniques that offer high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound in biological samples. nih.govopenaccessjournals.comspecificpolymers.com This method is prized for its high resolution, which allows for the effective separation of the target compound from a complex mixture of endogenous substances. openaccessjournals.com In a typical setup, a reversed-phase C18 column is used as the stationary phase. ejgm.co.uknih.gov The mobile phase, a mixture of solvents like acetonitrile (B52724) and water, is pumped through the column to elute the compounds. ejgm.co.uknih.gov
Detection of this compound is often accomplished using an ultraviolet (UV) detector, as its chemical structure absorbs light at a specific wavelength, typically around 236-254 nm. ejgm.co.uknih.gov The time it takes for the compound to pass through the column, known as the retention time, helps to identify it, while the area under its peak on the chromatogram is proportional to its concentration, allowing for precise quantification. openaccessjournals.com While HPLC with UV detection is robust, fluorescence detection can offer enhanced sensitivity for certain compounds. nih.govnih.gov
Typical HPLC Parameters for Steroid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Detection | UV at ~240 nm |
| Flow Rate | 0.5 - 2.0 mL/min ejgm.co.uk |
Mass Spectrometry (MS) for Sensitive Detection and Elucidation
When coupled with liquid chromatography, a technique known as LC-MS or LC-MS/MS, mass spectrometry offers exceptional sensitivity and specificity for the analysis of this compound. nih.govnih.goveag.com This powerful combination allows for the detection of the compound at very low concentrations and provides detailed structural information. nih.govbioxpedia.com After separation by LC, the compound is ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions. eag.com
Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion of this compound and then fragmenting it to produce unique daughter ions. eag.comcreative-proteomics.com This process, often performed using a triple quadrupole mass spectrometer, allows for highly specific quantification by monitoring a particular mass transition. eag.com For instance, the ion transition m/z 381→239 has been used to monitor fludrocortisone (B194907). researchgate.net Another study monitored the transition 381.2>343.2 for fludrocortisone. nih.gov The high selectivity of LC-MS/MS minimizes interference from the biological matrix, which can be a significant issue in quantitative analysis. researchgate.net
Representative Mass Spectrometry Transitions for Fludrocortisone
| Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|
| 381 | 239 | researchgate.net |
Radiolabeling Techniques for Disposition Studies
Use of Tritium-Labeled this compound in Binding and Metabolism Studies
Radiolabeling this compound with isotopes like tritium (B154650) (³H) is a valuable technique for studying its disposition, including its binding to proteins and its metabolic fate. pharmaron.comnih.gov Tritium-labeled this compound allows for highly sensitive tracing of the compound in both in vitro and in vivo experiments. giffordbioscience.com
In binding assays, the radiolabeled compound is used to investigate its interaction with receptors and plasma proteins. nih.govgiffordbioscience.com These assays can determine the affinity of this compound for its target sites and can also be used in a competitive format to determine the binding affinities of other, non-labeled compounds. giffordbioscience.com
Metabolism studies also benefit from the use of radiolabeled this compound. nih.gov By tracking the radioactive signal, researchers can identify and quantify the various metabolites produced from the parent compound, providing insights into the metabolic pathways involved.
Types of Radioligand Binding Assays
| Assay Type | Purpose |
|---|---|
| Competitive | Determines the relative affinities (Ki values) of unlabeled test compounds. giffordbioscience.com |
| Saturation | Determines the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.com |
| Kinetic | Determines the association and dissociation rates of a radiolabeled ligand from a receptor. giffordbioscience.com |
Comparative Biochemical and Pharmacological Research
Comparison of Receptor Binding Profiles with Endogenous Steroids (Cortisol, Aldosterone)
The biological activity of a steroid is initiated by its binding to specific intracellular receptors. The receptor binding profile of 9alpha-Fluorocorticosterone has been extensively compared to the primary endogenous glucocorticoid, cortisol, and the principal mineralocorticoid, aldosterone (B195564).
Research indicates that this compound, also known as fludrocortisone (B194907), possesses a high binding affinity for the human mineralocorticoid receptor (MR), which is comparable to that of both aldosterone and cortisol. nih.govresearchgate.net Despite circulating levels of cortisol being much higher than aldosterone, the MR in epithelial tissues is selectively activated by aldosterone. This selectivity is conferred by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which inactivates cortisol. portlandpress.com However, the intrinsic affinity of the MR for cortisol and aldosterone is similar. portlandpress.com this compound shares this high affinity for the MR. nih.govnih.gov
In addition to its potent mineralocorticoid receptor activity, the 9-alpha fluorination of the cortisol molecule enhances its glucocorticoid receptor (GR) activity. msdvetmanual.comnih.gov Studies report that this compound has approximately 10 times the glucocorticoid activity of cortisol. msdvetmanual.comnih.gov This dual affinity for both MR and GR is a distinguishing feature of this compound compared to the more receptor-specific endogenous steroids. The mineralocorticoid receptor, when bound to this compound, is also noted to be highly resistant to degradation. nih.gov
Table 1: Comparative Receptor Activity of this compound This table provides a qualitative and relative comparison of steroid activity at mineralocorticoid and glucocorticoid receptors based on available research data.
| Compound | Mineralocorticoid Receptor (MR) Activity | Glucocorticoid Receptor (GR) Activity | Reference |
| This compound | High (approx. 125x Cortisol) | High (approx. 10x Cortisol) | msdvetmanual.com |
| Aldosterone | High (Primary Endogenous Agonist) | Low / Negligible | e-jnc.orgkoreamed.org |
| Cortisol | High (but pre-receptor inactivation in MR tissues) | High (Primary Endogenous Agonist) | portlandpress.come-jnc.org |
Comparative Metabolic Pathways and Rates with Related Synthetic Corticosteroids
The introduction of a fluorine atom at the 9α-position of the steroid nucleus profoundly alters its metabolic fate compared to its non-fluorinated parent compound, cortisol. The most significant metabolic difference lies in its resistance to inactivation by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.gov
For cortisol, a primary route of inactivation, particularly in mineralocorticoid target tissues like the kidney, is its rapid oxidation by 11β-HSD2 to the receptor-inactive cortisone (B1669442). nih.govnih.gov In contrast, this compound is a very poor substrate for this oxidative reaction. nih.gov Studies in human kidney slices demonstrate that cortisol is strongly inactivated to cortisone, whereas this compound is only weakly oxidized to its inactive 11-oxo-product, 9alpha-fluorocortisone. nih.gov Conversely, the reduction of 9alpha-fluorocortisone back to the active this compound is highly effective, further shifting the equilibrium toward the biologically active form. nih.gov This impaired renal 11β-oxidation is a key explanation for its potent mineralocorticoid activity. nih.gov
Fluorination at the 9α-position not only decreases oxidation by 11β-HSD2 but also increases the reductase activity of the enzyme, further favoring the active 11-hydroxy form of the steroid. nih.gov This contrasts sharply with cortisol metabolism, where oxidation is the predominant reaction in mineralocorticoid-sensitive tissues.
Table 2: Comparative Metabolism by 11β-HSD2 in Kidney Tissue This table summarizes the differential metabolic fate of Cortisol and this compound by the key inactivating enzyme in mineralocorticoid target tissues.
| Compound | 11β-HSD2 Mediated Oxidation (Inactivation) | 11-oxo-form Reduction (Activation) | Predominant State in Kidney | Reference |
| Cortisol | High / Rapid | Low / Inefficient | Inactive (Cortisone) | nih.gov |
| This compound | Very Low / Weak | High / Effective | Active (this compound) | nih.gov |
Differential Effects on Enzyme Inhibition and Substrate Specificity
The structural modifications of this compound directly influence its interaction with various enzymes, leading to differential effects on enzyme inhibition and its suitability as a substrate.
As established, this compound is a poor substrate for the oxidative activity of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govnih.gov This resistance to inactivation effectively means that in tissues expressing 11β-HSD2, this compound can overwhelm the enzyme's protective function, which normally prevents glucocorticoids from accessing the mineralocorticoid receptor. This characteristic is central to its potent mineralocorticoid effects in vivo. nih.gov
Beyond its interaction with 11β-HSD, this compound has been shown to exert effects on other enzymatic pathways. In vitro studies using neonatal rat cardiomyocytes demonstrated that this compound can rapidly repress protein kinase C (PKC) activity. nih.govresearcher.life In this system, its potency in inhibiting PKC was found to be equal to that of aldosterone and greater than that of deoxycorticosterone and corticosterone. nih.govresearcher.life This effect appears to be cell-specific, as it was not observed in cardiac fibroblasts, and suggests a complex cross-talk mechanism between the steroid and intracellular signaling cascades. nih.gov
Comparative Analysis of Biological Activities in Defined In Vitro Systems
The biological activities of this compound have been characterized and compared to other steroids in various defined in vitro models, providing insights into its cellular mechanisms of action.
In transactivation assays using CV-1 cells (monkey kidney fibroblasts) transfected with human mineralocorticoid or glucocorticoid receptors, 9α-fluorination was shown to increase both MR and GR transactivation. researchgate.net This confirms at a functional, cellular level the potent dual agonist activity suggested by receptor binding assays.
Studies on ion transport have also highlighted its potent activity. In one in vitro system, this compound was shown to stimulate Na+-H+ exchanger activity with a half-maximal effect at a concentration of approximately 0.5 nmol/L, similar to aldosterone. researchgate.net
Furthermore, in ex vivo studies using isolated rat adrenal cells, activation of the mineralocorticoid receptor by this compound led to a significant reduction in aldosterone secretion. researchgate.net This suggests the existence of a negative ultra-short feedback loop within the adrenal gland, where the mineralocorticoid receptor itself helps regulate aldosterone production. researchgate.net
Another in vitro study on neonatal rat cardiomyocytes demonstrated a hierarchy of potency for the inhibition of protein kinase C activity, with aldosterone and this compound being the most potent inhibitors. nih.gov
Table 3: Hierarchy of Potency in Repressing Protein Kinase C (PKC) Activity in Neonatal Rat Cardiomyocytes This table shows the relative effectiveness of different steroids in inhibiting PKC activity in a specific in vitro model.
| Rank | Compound | Reference |
| 1 (most potent) | Aldosterone = this compound | nih.govresearcher.life |
| 2 | Deoxycorticosterone | nih.govresearcher.life |
| 3 | Corticosterone | nih.govresearcher.life |
| 4 (least potent) | Spironolactone | nih.govresearcher.life |
Q & A
Q. How should researchers navigate ethical challenges in studying 9α-Fluorocorticosterone’s immunosuppressive effects in vulnerable populations?
Q. What statistical approaches are recommended for handling missing data in longitudinal studies of 9α-Fluorocorticosterone?
Q. How can interdisciplinary collaboration enhance mechanistic studies of 9α-Fluorocorticosterone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
